(1-Methylethyl)carbamic Acid Phenyl Ester

Description

Classification and Structural Characteristics of Phenylcarbamate Esters

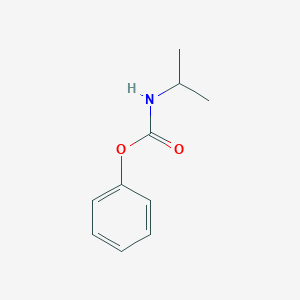

Phenylcarbamate esters are a specific subgroup of carbamates where a phenyl group is attached to the carbamate (B1207046) functionality. drugbank.com (1-Methylethyl)carbamic acid phenyl ester is structurally defined as the isopropyl ester of phenylcarbamic acid. nih.gov Its core structure consists of a phenyl ring bonded to a nitrogen atom, which is part of the carbamate ester group. The ester portion of the molecule is formed with an isopropyl alcohol (1-methylethyl) group.

The molecular and physical properties of this compound are well-documented. It exists as a colorless crystalline solid and is odorless when pure. nih.govguidechem.com Key structural and chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Registry Number | 122-42-9 |

| IUPAC Name | propan-2-yl N-phenylcarbamate |

| Synonyms | Isopropyl phenylcarbamate, Propham (B1679637), IPC |

A summary of key chemical properties for this compound. nih.govnist.gov

Historical Perspective on Research and Related Compounds

The journey of carbamate chemistry began in the 19th century with the isolation of physostigmine, a naturally occurring carbamate from the Calabar bean, although the development of synthetic carbamates for widespread use occurred much later. The first synthetic carbamate insecticides were developed in the 1950s. t3db.ca

Research into the biological effects of phenylcarbamates gained momentum in the mid-20th century. The herbicidal properties of this compound were first reported in 1945 by Templeman and Sexton. usu.edu Their work demonstrated that low concentrations of this compound could inhibit the growth of cereal seedlings without affecting certain broadleaf crops. usu.edu This discovery of selective herbicidal activity was a significant milestone and paved the way for its commercial use in agriculture for the control of annual grasses and some broad-leaved weeds. nih.gov

Further research into its mechanism of action revealed that propham acts as a mitotic inhibitor. usu.edunih.gov It disrupts cell division by interfering with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. nih.gov This mode of action is particularly effective against germinating seeds and young seedlings. Studies on various organisms, including human lymphocytes, have shown that propham can cause abnormalities in mitotic figures, such as disorganized or disappearing tubular structures and chromosomal changes. nih.gov

The development of propham and related phenylcarbamates like chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl) carbamate) marked an important step in the evolution of synthetic herbicides, offering new tools for weed management in a variety of crops. usu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307262 | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-10-7 | |

| Record name | 17614-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl N-isopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Phenyl Carbamate (B1207046) Esters

The formation of the carbamate linkage can be achieved through several established synthetic routes, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability.

Direct methods for forming phenyl carbamate esters often involve the reaction of an amine with a suitable carbonyl-containing precursor. One of the most common industrial methods involves the reaction of an amine, such as aniline (B41778), with a haloformate, like isopropyl chloroformate, typically in the presence of a base to neutralize the resulting acid. google.com Another well-established direct approach is the reaction of an amine with phenyl chloroformate. nih.gov

More recent methodologies have focused on avoiding hazardous reagents like phosgene (B1210022) and its derivatives. Palladium-catalyzed cross-coupling reactions have been developed to synthesize N-aryl carbamates by reacting aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This method generates an isocyanate intermediate in situ, which is immediately trapped by the alcohol to form the desired carbamate. Additionally, methods involving the reaction of aniline with carbonate esters, such as dimethyl carbonate, in the presence of a catalyst, provide a phosgene-free route to phenyl carbamates. google.com

Table 1: Overview of Direct Synthetic Pathways to Phenyl Carbamates

| Method | Amine Source | Carbonyl Source | Key Reagents/Catalysts | Key Features |

|---|---|---|---|---|

| Chloroformate Reaction | Aniline | Isopropyl Chloroformate | Base (e.g., NaOH) | Traditional, high-yield industrial method. google.com |

| Pd-Catalyzed Coupling | Aryl Halide/Triflate | Sodium Cyanate (NaOCN) | Pd catalyst, Alcohol | Forms isocyanate in situ; avoids handling toxic reagents. mit.edu |

| Carbonate Ester Reaction | Aniline | Dimethyl Carbonate | Various catalysts (e.g., Bi, Sn, Zn, Pb salts) | Phosgene-free route with milder conditions. google.com |

| Amine Carbonylation | Aniline | Urea (B33335) and Methanol (B129727) | Zeolite HY, KNO₃ | Green reaction route using readily available materials. researchgate.net |

Nucleophilic Reactions in Carbamate Formation

The synthesis of carbamates is fundamentally governed by nucleophilic substitution reactions. In the reaction between an amine and a chloroformate, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate in a process known as nucleophilic acyl substitution. This leads to the displacement of the chloride leaving group and the formation of the carbamate C-N and C-O bonds.

Kinetic studies of the aminolysis (reaction with amines) of aryl N-phenylcarbamates and their thio-analogs (thiocarbamates) in acetonitrile (B52724) have been conducted to elucidate the reaction mechanism. nih.gov These studies suggest that the reaction can proceed through either a concerted mechanism or a stepwise process, depending on the specific substrates and conditions. nih.gov In a stepwise mechanism, a tetrahedral intermediate is formed, similar to the Meisenheimer complex observed in some nucleophilic aromatic substitution (SNAr) reactions. scranton.edulibretexts.org The SNAr pathway itself, involving the attack of a nucleophile on an aryl ring activated by electron-withdrawing groups, is another fundamental nucleophilic reaction type relevant to the synthesis of substituted aryl compounds. scranton.edulibretexts.org

Multi-step synthesis provides a strategic approach to constructing complex molecules from simpler starting materials. vapourtec.comlibretexts.org In the context of phenyl carbamates, this often involves the initial synthesis of a reactive intermediate that is subsequently converted to the final product. A classic multi-step strategy involves the generation of an isocyanate from a carboxylic acid derivative via rearrangements like the Curtius, Hofmann, or Lossen reactions. The highly reactive isocyanate is then trapped with a phenol (B47542) or an alcohol to yield the carbamate.

A one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol exemplifies a modern multi-step process. acs.org Depending on the absence or presence of a catalyst, the reaction can proceed through different intermediate pathways. In the absence of a catalyst, the reaction is believed to proceed primarily through a phenylurea intermediate. acs.org When a catalyst such as γ-Al₂O₃ is introduced, the pathway shifts to one involving a methyl carbamate intermediate. acs.org The development of continuous flow processes, where reagents pass through columns containing immobilized catalysts or reagents, represents a new paradigm for multi-step synthesis, allowing for the integration of several reaction and purification steps into a single continuous sequence. syrris.jp

Strategies for Chemical Derivatization and Functionalization

Chemical derivatization of the (1-Methylethyl)carbamic Acid Phenyl Ester molecule allows for the modulation of its properties and provides tools for further study.

Transcarbamoylation, also known as transurethanization, is an exchange reaction where the alcohol or phenol moiety of a carbamate is substituted by another alcohol. researchgate.net This reaction is particularly relevant in polymer chemistry for the synthesis, reprocessing, and recycling of polyurethanes. researchgate.netresearchgate.net The process is typically catalyzed, for example, by dibutyltin (B87310) dilaurate (DBTDL) or strong bases like potassium tert-butoxide, and often requires elevated temperatures to proceed. researchgate.netacs.org

The reaction can, however, be susceptible to side reactions. Studies on transurethanization have shown that carbamates with shorter alkyl chains (e.g., hydroxyethyl (B10761427) or hydroxybutyl) are prone to back-biting side reactions that form thermodynamically stable cyclic products and urea bonds. nih.gov In contrast, carbamates with longer alkyl chains are less susceptible to these side reactions. nih.gov This dynamic nature of the carbamate bond under catalytic conditions allows for the reprocessing of cross-linked polyurethane materials, making them malleable at high temperatures. acs.org

Specific chemical modifications can be employed to study the reactivity of phenyl carbamates or to use them as chemical tools. The reactivity of the phenyloxycarbonyl (Phoc) group is highly dependent on the substitution at the carbamate nitrogen. nih.govacs.org Phenyl carbamates derived from primary amines possess a labile N-H proton, which allows them to react with other amines to form ureas. nih.govacs.org This transformation proceeds via an in situ formation of an isocyanate intermediate. nih.govacs.org

In contrast, phenyl carbamates derived from secondary amines lack this labile proton and are significantly more stable, making them suitable for use as chemical tags or protecting groups. nih.govacs.org The existence of rotamers in these secondary carbamates can be studied by NMR spectroscopy. nih.govacs.org Furthermore, the deprotection of the Phoc group can be targeted. For instance, using a base like tetra-n-butylammonium fluoride (B91410) (TBAF) can lead to the formation of a symmetrical urea from a primary phenyl carbamate under mild conditions. nih.gov Another targeted modification is the thermal or catalytic cracking of carbamates, which regenerates the corresponding isocyanate and alcohol, a reaction studied for its potential in chemical recycling pathways. utwente.nl

Table 2: Chemoselective Derivatization of Primary vs. Secondary Phenyl Carbamates

| Carbamate Type | Key Structural Feature | Reactivity with Amines | Reactivity with TBAF (catalytic) | Potential Application |

|---|---|---|---|---|

| Primary (R-NH-CO-OPh) | Labile N-H proton | Forms unsymmetrical ureas | Forms symmetrical ureas | Reactive intermediate for urea synthesis. nih.govacs.org |

| Secondary (R₂-N-CO-OPh) | No labile N-H proton | Stable / Unreactive | Stable | Stable protecting group, chemical tag. nih.govacs.org |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Cleavage Mechanisms

Hydrolysis represents a primary degradation pathway for (1-Methylethyl)carbamic Acid Phenyl Ester, leading to the cleavage of the carbamate (B1207046) bond. This process can be initiated by acid, base, or enzymatic catalysis, each following distinct mechanistic routes.

The hydrolysis of carbamate esters like this compound is subject to catalysis by both acids and bases. chemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis mechanism is typically the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon leads to the formation of a tetrahedral intermediate. rsc.org This process is generally slow and reversible. chemguide.co.uk To drive the reaction to completion, an excess of water is required. chemistrysteps.com For esters with a tertiary alkyl group, an SN1 mechanism involving the cleavage of the C-O bond can occur due to the formation of a stable carbocation, though this is less relevant for the isopropyl group in this specific compound. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is generally more efficient and irreversible compared to acid-catalyzed hydrolysis. chemistrysteps.com For N-phenylcarbamates, two primary mechanisms are recognized: the bimolecular acyl-carbon cleavage (BAc2) and the elimination-addition mechanism (E1cB). rsc.orgnih.gov

BAc2 Mechanism: This pathway involves a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. nih.gov The subsequent departure of the phenoxide leaving group yields isopropylcarbamic acid, which is then deprotonated under the basic conditions.

E1cB Mechanism: This mechanism is particularly relevant for carbamates with an N-H proton. It involves an initial, rapid deprotonation of the carbamate nitrogen by a base. rsc.orgnih.gov The resulting conjugate base then eliminates the phenoxide ion in the rate-determining step to form a highly reactive isocyanate intermediate (isopropyl isocyanate). This intermediate is then rapidly attacked by water to form isopropylcarbamic acid, which subsequently decarboxylates to yield isopropylamine (B41738) and carbon dioxide. rsc.orgnih.govnih.gov Studies on substituted phenyl N-phenylcarbamates have shown that the rate of alkaline hydrolysis is highly sensitive to substituents on the phenyl ring, a finding consistent with the E1cB mechanism. rsc.org

The rates of hydrolysis for various carbamates are influenced by factors such as pH and the electronic properties of the substituents. nih.gov

| Catalyst | Mechanism | Key Features |

|---|---|---|

| Acid (H₃O⁺) | AAc2 | Reversible; initiated by carbonyl protonation; requires excess water. chemguide.co.ukchemistrysteps.com |

| Base (OH⁻) | BAc2 | Irreversible; direct nucleophilic attack on carbonyl carbon. nih.gov |

| E1cB | Irreversible; involves deprotonation of N-H and formation of an isocyanate intermediate. rsc.orgnih.gov |

In biological systems, the carbamate group is a target for various hydrolytic enzymes, particularly serine hydrolases. nih.gov Carbamates can act as inhibitors for enzymes like acetylcholinesterase and fatty acid amide hydrolase (FAAH). nih.gov The mechanism involves the carbamate acting as a substrate for the enzyme.

The process begins with the carbamate inhibitor binding to the active site of the enzyme. A key serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. nih.gov This leads to the formation of a tetrahedral intermediate, followed by the displacement of the phenol (B47542) leaving group and the formation of a carbamoylated enzyme. This carbamoylated enzyme is inactive. The hydrolysis of this covalent intermediate is typically very slow, leading to the effective inhibition of the enzyme. nih.gov

The stability of the carbamate within biological systems, such as plasma, is also influenced by enzymatic activity. Studies on related compounds have shown that carbamate stability in rat plasma is dependent on interactions with various plasma hydrolases. nih.gov The rate of this enzymatic hydrolysis is influenced by both the intrinsic reactivity of the carbamate group and the specific recognition of the molecule by the enzymes. nih.gov

Transesterification Processes

Transesterification is a chemical reaction where the ester group of the carbamate is exchanged. This compound can react with an alcohol in the presence of a catalyst to form a new carbamate ester and phenol.

The reaction is typically catalyzed by the alkoxide corresponding to the alcohol being used. rsc.org The mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon of the carbamate. rsc.org This process is selective and, in alcoholic media, generally follows first-order kinetics with respect to the carbamate. rsc.org

Research on the transesterification of related O-methyl-N-aryl carbamates with various aliphatic alcohols has provided insights into the kinetics of this process. rsc.org

| Factor | Effect on Reaction Rate |

|---|---|

| Alcohol Polarity | Less polar alcohols promote faster reactions. |

| Substituents on Aryl Ring | Electron-withdrawing substituents facilitate the reaction. |

| Catalyst | Alkoxide catalysts are effective. |

| Temperature | Reaction rates increase with temperature (e.g., studied in the range of 323 K to 373 K). |

Other Significant Chemical Transformations (e.g., Nucleophilic Reactions)

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon. This reactivity is central to the hydrolysis and transesterification reactions discussed previously. Other nucleophiles, besides water or alcohols, can also react via a nucleophilic acyl substitution mechanism.

For instance, amines can react with the carbamate to form ureas. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the displacement of the phenoxide leaving group. The reaction is often facilitated by heat. The reactivity of the attacking amine plays a crucial role in the reaction outcome. nih.gov

The general mechanism for nucleophilic acyl substitution is as follows:

A nucleophile attacks the partially positive carbonyl carbon. youtube.com

The pi bond of the carbonyl group breaks, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

The carbonyl group reforms by expelling the leaving group (phenoxide).

This fundamental reactivity makes the compound a potential precursor for the synthesis of other derivatives, such as ureas and different carbamate esters.

Stability and Incompatibility Considerations

The stability of this compound is influenced by temperature, pH, and the presence of other chemical agents.

Thermal Stability: The compound, known commonly as Propham (B1679637), is reported to sublime upon heating and undergoes decomposition at 150 °C. nih.gov It also sublimes slowly at room temperature, indicating a notable vapor pressure. nih.gov

Chemical Stability: The stability of the carbamate bond is highly dependent on pH. It is most stable under neutral or slightly acidic conditions and becomes increasingly susceptible to hydrolysis as the pH becomes more acidic or, particularly, more alkaline. rsc.org The electrophilicity of the carbamate group is a key factor in its chemical stability; structural modifications that affect the electron density at the carbonyl carbon can alter its susceptibility to nucleophilic attack. nih.gov

Incompatibility: The compound is incompatible with strong acids, strong bases, and strong oxidizing agents. Strong bases will catalyze its hydrolysis, while strong acids can also promote hydrolysis, albeit typically at a slower rate. Contact with strong oxidizers may lead to decomposition.

Structure Activity Relationship Sar and Analogue Studies

Identification of Structural Determinants for Biological Activity in Phenylcarbamates

The fundamental framework of a phenylcarbamate consists of a central carbamate (B1207046) group (-NHCOO-) linked to an N-alkyl group on one side and an O-phenyl group on the other. Each of these components plays a critical role in the molecule's interaction with biological targets.

For many phenylcarbamates, the aromaticity of the oxygen substituent (the phenyl ring) is critical for reactivity. nih.gov Studies on Fatty Acid Amide Hydrolase (FAAH) inhibitors have shown that replacing the O-aryl group with an O-alkyl group can dramatically decrease hydrolytic reactivity and, consequently, inhibitory potency. nih.gov This highlights the importance of the entire phenylcarbamate scaffold in defining the compound's biological profile.

Key structural features essential for the biological activity of phenylcarbamates include:

The Carbamate Core: This group is often the pharmacophore, responsible for the chemical reaction with the biological target, such as the carbamoylation of a serine residue in enzymes like acetylcholinesterase or FAAH. nih.govnih.gov

The O-Aryl Group: The phenyl ring and its potential substituents are crucial for orienting the molecule within the binding site and for modulating the reactivity of the carbamate carbonyl group. nih.gov

The N-Alkyl Group: The substituent on the nitrogen atom, such as the (1-methylethyl) group, influences the molecule's fit and complementarity to the target's binding pocket.

Impact of Aromatic and Alkyl Substitutions on Functional Properties

Modifications to both the aromatic ring and the N-alkyl substituent of the phenylcarbamate structure can profoundly affect the compound's functional properties. These substitutions influence the electronic and steric characteristics of the molecule, thereby altering its binding affinity, reactivity, and selectivity for biological targets.

Aromatic Ring Substitutions:

The nature and position of substituents on the phenyl ring significantly impact the biological activity. libretexts.orglibretexts.org Substituents alter the electron density of the aromatic ring through inductive and resonance effects, which in turn affects the reactivity of the carbamate group and the molecule's interaction with the target protein. libretexts.orgmsu.edu

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl) or alkoxy (e.g., methoxy) donate electron density to the ring, making it more electron-rich. libretexts.org This can enhance the nucleophilicity of the ring and may increase the rate of certain biological interactions. libretexts.orglumenlearning.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) pull electron density away from the ring, making it electron-poor. libretexts.orglumenlearning.com In the context of FAAH inhibitors, introducing electron-withdrawing groups at positions conjugated with the carbamate group has been shown to yield less potent compounds, suggesting that electronic effects on the carbamate are crucial for activity. nih.gov

The position of the substituent (ortho, meta, or para) is also a critical factor. libretexts.orglibretexts.org For example, SAR studies on O-biphenyl carbamates as FAAH inhibitors showed that introducing polar groups at the distal ring of the biphenyl (B1667301) moiety could significantly improve recognition at the FAAH binding site and enhance potency. nih.gov

The following table illustrates the effect of substituents on the phenyl ring of a carbamate scaffold on its inhibitory activity against rat brain FAAH.

| Compound | R1 | R2 | R3 | IC50 (nM) |

| 1 | H | H | H | 63 |

| 2 | H | OH | H | 130 |

| 3 | H | OMe | H | 110 |

| 4 | H | F | H | 40 |

| 5 | OH | H | H | 250 |

| 6 | H | H | OH | 100 |

| 7 | H | H | CONH2 | 11 |

| 8 | H | H | COOH | 28 |

| Data derived from studies on cyclohexylcarbamic acid biphenyl-3-yl esters. Source: nih.gov |

Alkyl Group Substitutions:

The N-alkyl group, which is an isopropyl ((1-methylethyl)) group in the subject compound, also plays a vital role. Its size, shape, and lipophilicity are key determinants for fitting into the hydrophobic pockets of the target enzyme's active site. Altering this group can change the binding affinity and selectivity of the compound. For instance, in the development of FAAH inhibitors, various N-alkyl and N-cycloalkyl groups have been explored to optimize the interaction with the enzyme's binding site. nih.gov

Analogue Design and Rational Modification in SAR Research

SAR research provides the foundational knowledge for the rational design of new analogues. libretexts.org By understanding which structural components are responsible for activity and how substitutions affect function, medicinal chemists can systematically modify a lead compound like (1-Methylethyl)carbamic Acid Phenyl Ester to improve its properties.

The process of analogue design typically involves:

Identification of a Lead Compound: A molecule with a known, albeit not necessarily optimal, biological activity is chosen as the starting point.

Systematic Structural Modification: Changes are made to specific parts of the molecule. For phenylcarbamates, this could involve introducing various substituents at different positions on the phenyl ring, altering the N-alkyl group, or even replacing the phenyl ring with other aromatic or heterocyclic systems. nih.govlibretexts.org

Biological Evaluation: The newly synthesized analogues are tested to determine how the structural modifications have affected their biological activity (e.g., potency, selectivity). mdpi.com

Iteration and Refinement: Based on the results, further modifications are designed to build upon positive changes and move towards a compound with the desired profile.

An example of this process can be seen in the development of carbamate-based FAAH inhibitors. Starting from a lead compound, researchers introduced various substituents on the O-aryl ring to explore the electronic and steric requirements of the enzyme's binding site. nih.gov This led to the discovery that introducing polar groups, such as a hydroxyl or a carboxamide, on a distal phenyl ring could significantly enhance inhibitory potency. nih.gov This rational, iterative approach allows for the fine-tuning of molecular properties to achieve specific therapeutic goals. libretexts.org

Biochemical Mechanisms and Biological Fate

Mechanism of Enzyme Inhibition (e.g., Acetylcholinesterase)

(1-Methylethyl)carbamic Acid Phenyl Ester belongs to the carbamate (B1207046) class of compounds, which are known for their ability to inhibit serine hydrolase enzymes, most notably acetylcholinesterase (AChE). This inhibition is central to their biological effects.

The inhibitory action of carbamates on acetylcholinesterase is a well-characterized process that, while often termed reversible, is more accurately described as a slowly reversible or pseudo-irreversible reaction. The mechanism involves the carbamylation of a critical serine residue within the enzyme's active site.

The process can be summarized in two main steps:

Formation of a Reversible Enzyme-Inhibitor Complex: Initially, the carbamate inhibitor binds non-covalently to the active site of the acetylcholinesterase, forming a Michaelis-Menten-like complex.

Carbamylation of the Active Site: Following the initial binding, the carbamate acts as a substrate for the enzyme. The serine hydroxyl group in the active site attacks the carbonyl carbon of the carbamate. This results in the formation of a covalent carbamyl-enzyme intermediate and the release of the phenol (B47542) leaving group.

This carbamylated enzyme is temporarily inactive because the serine residue is blocked and cannot participate in the hydrolysis of the natural substrate, acetylcholine. The rate of reactivation of the enzyme is determined by the rate of hydrolysis of the carbamyl-enzyme bond, which is significantly slower than the rate of deacetylation that occurs with the natural substrate. This slow regeneration of the active enzyme leads to a transient but effective inhibition of its function.

Research on a variety of substituted phenyl N-methyl- and N,N-dimethylcarbamates has shown that the electronic properties of the phenyl ring and the steric and electronic nature of the N-substituents significantly affect the kinetic constants of inhibition, namely the dissociation constant (Kd) and the carbamylation rate constant (k2). For instance, electron-withdrawing groups on the phenyl ring generally increase the carbamylation rate.

The table below presents hypothetical comparative data to illustrate how variations in the carbamate structure can influence inhibitory activity against acetylcholinesterase.

| Carbamate Compound | Substituent on Phenyl Ring | N-Substituent | Relative Inhibitory Potency (Hypothetical) |

|---|---|---|---|

| This compound | None | Isopropyl | Baseline |

| Phenyl N-methylcarbamate | None | Methyl | Comparable to baseline |

| 3-Nitrophenyl N-methylcarbamate | 3-Nitro (electron-withdrawing) | Methyl | Higher than baseline |

| 3-Methoxyphenyl N-methylcarbamate | 3-Methoxy (electron-donating) | Methyl | Lower than baseline |

Metabolic Pathways in Living Organisms

The biotransformation of this compound in living organisms proceeds through two main phases of metabolism, which are common for many xenobiotics. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

Phase I metabolism of this compound primarily involves two types of reactions: hydroxylation of the aromatic ring and hydrolysis of the ester linkage.

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, primarily the para (4-hydroxy) and ortho (2-hydroxy) positions, by cytochrome P450 monooxygenases. This introduces a hydroxyl group, creating phenolic metabolites.

Ester Hydrolysis: The carbamate ester bond can be cleaved by esterases, leading to the formation of phenol, isopropylamine (B41738), and carbon dioxide.

Studies on the metabolism of propham (B1679637) in rats have indicated that the primary route of detoxification involves the hydroxylation of the benzene ring.

The hydroxylated metabolites formed during Phase I are subsequently conjugated with endogenous polar molecules in Phase II reactions. This significantly increases their water solubility and prepares them for elimination from the body. The main conjugation reactions for the phenolic metabolites of this compound are:

Sulfation: The hydroxylated metabolites can be conjugated with a sulfate group, derived from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to form sulfate esters.

Glucuronidation: Alternatively, the phenolic metabolites can be conjugated with glucuronic acid, from uridine diphosphate glucuronic acid (UDPGA), to form glucuronide conjugates.

Metabolic studies in rats have shown that the major part of administered propham is excreted in the urine as the sulfate conjugate of the hydroxylated metabolite. nih.gov

The primary metabolites of this compound are the hydroxylated derivatives and their subsequent conjugates. The biological activity of these metabolites is generally reduced compared to the parent compound. The process of metabolism, particularly the conjugation in Phase II, is a detoxification pathway that deactivates the parent molecule and facilitates its removal from the organism.

The table below summarizes the known and expected metabolites of this compound.

| Metabolite | Metabolic Pathway | Known/Expected Biological Activity |

|---|---|---|

| 4-Hydroxy-(1-Methylethyl)carbamic Acid Phenyl Ester | Phase I (Aromatic Hydroxylation) | Reduced acetylcholinesterase inhibitory activity compared to parent compound. |

| 2-Hydroxy-(1-Methylethyl)carbamic Acid Phenyl Ester | Phase I (Aromatic Hydroxylation) | Reduced acetylcholinesterase inhibitory activity compared to parent compound. |

| Sulfate conjugate of hydroxylated metabolite | Phase II (Sulfation) | Generally considered inactive and readily excreted. nih.gov |

| Glucuronide conjugate of hydroxylated metabolite | Phase II (Glucuronidation) | Generally considered inactive and readily excreted. |

| Phenol | Phase I (Hydrolysis) | Has its own toxicological profile. |

| Isopropylamine | Phase I (Hydrolysis) | Has its own toxicological profile. |

Environmental Degradation and Transport Dynamics

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis, that transform the chemical structure of the compound.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For carbamate (B1207046) esters like propham (B1679637), this typically involves the cleavage of the ester bond. Studies indicate that propham is generally resistant to hydrolysis under typical environmental conditions. nih.gov

The process is influenced by pH, with the reaction being subject to catalysis by acids (H+) or bases (OH⁻). acs.orgnih.gov The hydrolysis of carbamates is often a second-order reaction, being first-order with respect to both the carbamate and the hydroxide (B78521) ion concentration under alkaline conditions. chemrxiv.org For many carbamates, the process follows a BAc2 mechanism, involving the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester group. scielo.br While specific kinetic data for propham under various pH conditions are limited in the provided sources, hydrolysis is recognized as a potential, albeit slow, degradation pathway in aqueous environments. acs.orgresearchgate.net

Biotic Degradation in Environmental Compartments

Biotic degradation, mediated by living organisms, is a primary pathway for the dissipation of propham from the environment.

Microbial Degradation in Soil and Water Systems

Microbial activity is a significant factor in the breakdown of propham in both soil and aquatic ecosystems. scispace.comupm.edu.my A wide variety of microorganisms, including bacteria and fungi, can utilize carbamates as a source of nutrients, leading to their degradation. mdpi.comnih.gov

The initial and primary step in the microbial metabolism of propham is the enzymatic hydrolysis of the carbamate ester bond. researchgate.netupm.edu.mynih.gov This reaction is carried out by enzymes such as carbamate hydrolase or esterase, yielding isopropyl alcohol, aniline (B41778), and carbon dioxide as primary metabolites. nih.govnih.gov These intermediate products can then be further metabolized by the microbial community. researchgate.net Environmental conditions that favor microbial growth, such as optimal temperature, moisture, and nutrient availability, will also enhance the rate of propham degradation. upm.edu.my

Key Microbial Degradation Steps for Propham:

Hydrolysis: The ester linkage is cleaved by microbial enzymes.

Metabolite Formation: Produces aniline and isopropyl alcohol.

Mineralization: Further breakdown of metabolites into simpler inorganic compounds like carbon dioxide and water. nih.gov

Plant Metabolism and Detoxification Routes

Plants can absorb propham from the soil and subsequently metabolize it through various detoxification pathways. upm.edu.mydtic.mil The process of pesticide detoxification in plants is generally considered to occur in three phases. mdpi.com

Phase I (Transformation): The initial phase involves modifying the propham molecule, often through oxidation or hydrolysis, to introduce or expose functional groups. For carbamates, this can include aryl-hydroxylation. upm.edu.mymdpi.com

Phase II (Conjugation): In this phase, the transformed propham molecule or its metabolites are conjugated (bound) with endogenous plant molecules, such as sugars (forming glycosides) or peptides like glutathione. dtic.milmdpi.com This process increases the water solubility of the compound and reduces its toxicity. mdpi.com

Phase III (Compartmentation): The final phase involves the transport and storage of the conjugated metabolites into cellular compartments, such as the vacuole, or their incorporation into cell wall components. mdpi.com This sequestration effectively removes the compound from active metabolic pathways in the plant cell. mdpi.com

Research on wheat, sugarbeet, and alfalfa has shown that these plants can undertake the uptake, translocation, and metabolism of propham. dtic.mil

Environmental Distribution and Mobility

The movement and final destination of (1-Methylethyl)carbamic Acid Phenyl Ester in the environment are largely determined by its sorption behavior in soil and its potential for bioconcentration in aquatic organisms.

Sorption, the process of a chemical binding to soil particles, is a key factor controlling its mobility. irost.irmdpi.com Propham is readily adsorbed to soil organic matter and activated carbon. nih.gov However, this binding is described as a relatively weak bond, which allows for the possibility of the compound being leached by water through the soil column. nih.gov The mobility of pesticides in soil is influenced by factors such as the amount of soil organic matter, clay content, and the chemical properties of the pesticide itself. irost.ir

The potential for a chemical to accumulate in aquatic organisms can be estimated by its bioconcentration factor (BCF). An estimated BCF of 20 has been calculated for propham, suggesting that the potential for bioconcentration in aquatic organisms is low. nih.gov

| Parameter | Value | Implication |

|---|---|---|

| Log Kow | 2.6 | Indicates moderate lipophilicity, suggesting some affinity for organic matter. nih.gov |

| Bioconcentration Factor (BCF) | 20 (estimated) | Low potential for accumulation in aquatic organisms. nih.gov |

| Sorption | Readily adsorbs to organic matter, but the bond is weak. nih.gov | |

| Leaching Potential | Considered to have potential for leaching through the soil column due to weak sorption bonds. nih.gov |

Volatilization and Atmospheric Transport

The potential for a chemical to volatilize and be transported in the atmosphere is governed by its physical and chemical properties, primarily its vapor pressure and Henry's Law constant. Propham is a colorless crystalline solid that can sublime slowly at room temperature. nih.gov

Vapor-phase Propham is subject to degradation in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 7.3 hours, suggesting a relatively short persistence in the vapor phase under typical atmospheric conditions. nih.gov Consequently, long-range atmospheric transport in the gaseous state is not considered a primary environmental fate process. However, the sorption of semivolatile pesticides onto atmospheric aerosol particles can significantly increase their atmospheric persistence, potentially leading to longer transport distances than gas-phase reactions alone would suggest. nih.gov

Leaching Potential in Soil-Water Systems

The mobility of Propham in soil and its potential to leach into groundwater are critical aspects of its environmental profile. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a substance's tendency to adsorb to soil particles versus remaining in the soil solution.

Research findings on Propham's mobility present a complex picture. Measured Koc values ranging from 51 to 65 mL/g suggest a very high mobility potential in soil. nih.gov This is supported by findings that the bond between Propham and organic matter can be weak, which may permit leaching through the soil column with water. chemicalbook.com Some data from the U.S. Environmental Protection Agency (EPA) indicate a potential for groundwater contamination, prompting the requirement for further mobility and dissipation studies. epa.gov

Conversely, other studies have characterized Propham as a moderately persistent and immobile pesticide, with residues and metabolites primarily detected in the upper soil layers. mdpi.com This discrepancy highlights the influence of various environmental factors on leaching, including soil type, organic matter content, soil structure, and microbial activity. mdpi.comfao.org Propham is readily degraded by soil microorganisms, and this degradation rate can be enhanced in soils that have been previously exposed to the herbicide. nih.govchemicalbook.com For instance, after 60 days, 70% of Propham was degraded to CO2 in previously treated soil, compared to only 20% in untreated soil. nih.gov

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Soil Organic Carbon Partition Coefficient (Koc) | 51 - 65 mL/g | Very High Mobility | nih.gov |

| Aqueous Hydrolysis DT₅₀ (at 20°C, pH 7) | 10,000 days | Very Persistent | herts.ac.uk |

| Water-Sediment DT₅₀ | 42 days | Moderately Fast Degradation | herts.ac.uk |

Bioaccumulation Assessment

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow) and its bioconcentration factor (BCF).

Propham has a log Kow of 2.6, which indicates a moderate potential for partitioning into fatty tissues. nih.govchemicalbook.com However, the estimated Bioconcentration Factor (BCF) for Propham is 20. chemicalbook.com According to standard classification schemes, a BCF of this level suggests that the potential for bioconcentration in aquatic organisms is low. chemicalbook.com The EPA has noted that additional data from fish accumulation studies are required for a complete assessment. epa.gov

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Octanol-Water Partition Coefficient (Log Kₒw) | 2.6 | Moderate Lipophilicity | nih.govchemicalbook.com |

| Bioconcentration Factor (BCF) (estimated) | 20 | Low Potential for Bioaccumulation | chemicalbook.com |

Significance of Degradation Products in the Environment

The breakdown of Propham in the environment leads to the formation of various degradation products, or metabolites. The primary pathway for Propham degradation in soil is through microbial action. chemicalbook.com Soil microorganisms, such as Pseudomonas striata, can hydrolyze the ester bond in the Propham molecule. chemicalbook.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular identity of (1-Methylethyl)carbamic Acid Phenyl Ester. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments of the isopropyl and phenyl groups.

Isopropyl Group: The six methyl (CH₃) protons are equivalent and appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, is split into a septet by the six methyl protons.

Phenyl Group: The five protons on the aromatic ring typically appear as a complex multiplet in the downfield region of the spectrum.

Amine Proton: The N-H proton of the carbamate (B1207046) linkage usually appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. orgsyn.org

Isopropyl Group: Two distinct signals are observed for the isopropyl moiety: one for the two equivalent methyl carbons and another for the methine carbon.

Phenyl Group: Signals corresponding to the aromatic carbons are observed, with the carbon atom directly attached to the nitrogen (ipso-carbon) having a distinct chemical shift from the others.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the carbamate linkage produces a characteristic signal in the far downfield region of the spectrum.

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | Isopropyl | ~1.2 (doublet) | ~22 |

| Methine (CH) | Isopropyl | ~4.9 (septet) | ~68 |

| Amine (NH) | Carbamate | ~6.5 (broad singlet) | N/A |

| Aromatic (C-H) | Phenyl | ~7.0-7.4 (multiplet) | ~118-129 |

| Aromatic (C-N) | Phenyl (ipso) | N/A | ~138 |

| Carbonyl (C=O) | Carbamate | N/A | ~154 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The NIST WebBook provides reference spectra for this compound. nist.gov The key absorption bands are indicative of its carbamate structure.

N-H Stretch: A distinct absorption band is typically observed in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide of the carbamate group.

C-H Stretch: Aromatic C-H stretching vibrations appear at wavelengths slightly above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption peak characteristic of the carbonyl group in the carbamate ester is prominent in the 1700-1730 cm⁻¹ region. This is one of the most identifiable peaks in the spectrum.

Aromatic C=C Bending: Vibrations from the carbon-carbon double bonds in the phenyl ring produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching of the C-O bond in the ester linkage results in a strong band, typically found in the 1200-1250 cm⁻¹ range.

Table 7.2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amine (Carbamate) | 3300-3400 | Medium |

| Aromatic C-H Stretch | Phenyl | 3010-3100 | Medium |

| Aliphatic C-H Stretch | Isopropyl | 2850-2980 | Medium |

| C=O Stretch | Carbonyl | 1700-1730 | Strong |

| Aromatic C=C Bending | Phenyl | 1450-1600 | Variable |

| C-O Stretch | Ester | 1200-1250 | Strong |

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of charged fragments. chemguide.co.uk

The mass spectrum of the compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 179, which corresponds to its molecular weight (C₁₀H₁₃NO₂). nist.gov The fragmentation pattern provides structural information. libretexts.orgwikipedia.org

Loss of Propene: A common fragmentation pathway for isopropyl esters is the McLafferty rearrangement, leading to the loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in a fragment ion at m/z 137. This fragment corresponds to phenylcarbamic acid.

Aniline (B41778) Fragment: Subsequent decarboxylation (loss of CO₂, 44 Da) of the m/z 137 fragment leads to the formation of the aniline radical cation (C₆H₅NH₂⁺) at m/z 93, which is often a prominent peak.

Phenoxy Radical Formation: Cleavage of the N-C bond can result in a phenoxy radical and an isopropyl isocyanate cation. Alternatively, cleavage can lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77.

Table 7.3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion Structure | Proposed Neutral Loss |

| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) | - |

| 137 | [C₇H₇NO₂]⁺ | C₃H₆ (Propene) |

| 93 | [C₆H₇N]⁺ | C₃H₆ + CO₂ |

| 77 | [C₆H₅]⁺ | C₄H₈NO₂ |

Chromatographic Separation and Detection Platforms

Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the most commonly used techniques.

Gas chromatography (GC) is well-suited for the analysis of thermally stable and volatile compounds like this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and definitive identification.

Compound identification is often confirmed using Kovats retention indices (I), which normalize retention times relative to a series of n-alkane standards. nist.govyoutube.com This allows for comparison of data across different instruments and conditions. nih.govmdpi.com The retention index of the compound is dependent on the GC column's stationary phase and the temperature program used. Data from the NIST Mass Spectrometry Data Center shows retention indices on standard non-polar columns. nih.gov

Table 7.4: Kovats Retention Indices for this compound on a Standard Non-Polar Column

| Retention Index (I) | Column Type | Temperature Conditions |

| 1423 | Standard Non-polar | Isothermal |

| 1438 | Capillary (OV-1) | 160 °C (Isothermal) |

| 1449 | Standard Non-polar | Isothermal |

| 1456 | Capillary (OV-1) | 190 °C (Isothermal) |

| 1477 | Capillary (OV-1) | 220 °C (Isothermal) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly when dealing with samples that are not suitable for GC due to thermal instability or matrix complexity.

A common approach is reverse-phase (RP) HPLC, where a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oatext.comnih.gov Detection is often achieved using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the phenyl group shows strong absorbance (around 230-254 nm). For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). In such cases, volatile buffers or acids, such as formic acid, are used in the mobile phase to ensure compatibility with the MS interface.

Table 7.5: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water |

| Detector | Photodiode Array (PDA) or UV-Vis (e.g., 230 nm) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 5 - 20 µL |

Sample Preparation and Derivatization for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The primary goals of this stage are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering components that could compromise the analytical results. nih.gov Due to the complexity of matrices in which carbamates are often found, such as agricultural products or environmental samples, multi-step cleanup procedures are common. researchgate.netgoogleapis.com

Common sample preparation techniques for carbamate analysis include:

Liquid-Liquid Extraction (LLE): A conventional method used to separate analytes from a sample based on their differential solubilities in two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to adsorb the analyte from a liquid sample, allowing interfering compounds to be washed away before the analyte is eluted with a small volume of solvent. researchgate.netresearchgate.net This method is noted for improving recovery and quantification limits. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has gained widespread acceptance for pesticide residue analysis in food matrices. ingenieria-analitica.com It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a "salting-out" step and a dispersive SPE (d-SPE) cleanup to remove interferences like lipids and pigments. googleapis.comingenieria-analitica.com

The choice of sample preparation method depends heavily on the matrix, the concentration of the analyte, and the subsequent analytical technique to be used. For instance, due to the high protein and fat content in samples like milk, a sample preparation step is essential to avoid potential interference during analysis. nih.gov

Gas chromatography is a powerful tool for the separation and analysis of volatile and thermally stable compounds. However, many carbamates, including this compound, are thermally labile and can degrade in the hot GC injection port, leading to poor sensitivity and reproducibility. scispec.co.th Chemical derivatization is a strategy employed to overcome these limitations by converting the analyte into a more suitable form for GC analysis. nih.govresearchgate.net The primary objectives of derivatization in this context are:

Increased Volatility and Thermal Stability: By replacing active hydrogen atoms (e.g., on the nitrogen of the carbamate group), the polarity of the molecule is reduced, and its boiling point is lowered, making it more amenable to GC analysis.

Enhanced Detectability: The derivatizing agent can introduce a specific chemical moiety that allows for highly sensitive and selective detection. For example, introducing fluorine atoms into the molecule makes the derivative highly responsive to an electron capture detector (ECD). nih.gov

Another strategy is silylation, where a silylating agent such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) converts the analyte into a more volatile trimethylsilyl (B98337) (TMS) derivative. nih.gov Flash methylation in the GC injection port has also been used, where a methylating agent methylates the N-aryl carbamates at the amine, creating a more thermally stable compound for analysis. scispec.co.th

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of unwanted byproducts.

Table 1: Common Derivatization Reagents for Carbamate Analysis

| Reagent | Abbreviation | Purpose | Resulting Derivative | Analytical Technique |

|---|---|---|---|---|

| Heptafluorobutyric Anhydride | HFBA | Increases volatility and ECD response | Heptafluorobutyryl (HFB) derivative | GC-ECD, GC-MS |

| bis-(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility and thermal stability | Trimethylsilyl (TMS) derivative | GC-MS |

| 9-xanthydrol | - | Enables fluorescence detection | Xanthyl derivative | HPLC-FLD |

| o-phthalaldehyde | OPA | Post-column derivatization for fluorescence detection | Fluorescent isoindole | HPLC-FLD |

Once a suitable sample preparation and analytical scheme is established, the method must be rigorously validated to ensure that it provides reliable and accurate results for the intended application. Method validation is a systematic process that demonstrates the suitability of the analytical procedure and is a requirement for regulatory acceptance. Key validation parameters for the trace analysis of this compound include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). nih.govnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, with values greater than 0.99 being desirable. researchgate.netnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision. nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govnih.gov For trace analysis of pesticide residues, LOQ values are often in the low microgram per kilogram (µg/kg) or part-per-billion (ppb) range. googleapis.comnih.gov

Accuracy: A measure of the closeness of the experimental result to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. researchgate.netnih.gov Acceptable recovery ranges are typically between 70% and 120%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.govnih.gov RSD values below 15-20% are generally considered acceptable. googleapis.comnih.gov

Modern analytical methods, particularly those based on LC-MS/MS, demonstrate excellent performance for carbamate analysis. These methods can achieve very low limits of quantification, often below 10 ppb, with high accuracy and precision across various complex matrices. nih.govgoogleapis.com

Table 2: Example Method Validation Parameters for Carbamate Analysis in Various Matrices

| Matrix | Analytical Technique | Linearity (R²) | LOQ | Recovery (%) | Precision (%RSD) |

|---|---|---|---|---|---|

| Vinegar | SPE-GC-MS | - | 6.73 µg/L | - | - |

| Alcoholic Beverages | LLE-GC-MS (with derivatization) | 0.9999 | 5.0 µg/kg | - | < 8.4 |

| Various Foods | GC-MS | > 0.997 | 2.10-18.43 µg/kg | 78.8 - 117.0 | < 14 |

| Camel Milk | LC-MS/MS | > 0.998 | < 0.01 µg/kg | - | - |

| Fruit/Vegetable Juice | QuEChERS-LC/MS/MS | - | < 0.1 ppb (estimated) | 74.4 - 111.0 | 1.4 - 4.1 |

Compound Index

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to study the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For (1-Methylethyl)carbamic Acid Phenyl Ester, these studies can elucidate its electronic structure and predict its chemical reactivity.

Detailed Research Findings: While specific QM studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodologies are well-established and routinely applied to the broader class of carbamate (B1207046) compounds. plos.orgnih.gov Density Functional Theory (DFT) is a common QM approach used for these investigations. researchgate.net For instance, geometry optimization of carbamate molecules is often performed using DFT with functionals like B3LYP and basis sets such as 6-31G, which provide a good balance between accuracy and computational cost for molecules of this size. plos.orgnih.gov

Such calculations yield fundamental information about the molecule's electronic landscape:

Electron Distribution: Mapping the electron density and electrostatic potential reveals the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen and the nitrogen atom of the carbamate group are typically electron-rich, while the carbonyl carbon is electrophilic.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Reactivity Indices: Based on the electronic structure, various reactivity descriptors can be calculated. researchgate.net These indices, such as Fukui functions, help predict the most likely sites for electrophilic, nucleophilic, or radical attack, offering a theoretical rationale for the molecule's chemical behavior. researchgate.net For carbamates, the carbonyl carbon is a primary site for nucleophilic attack, a key step in the inhibition of enzymes like acetylcholinesterase.

These quantum chemical descriptors are frequently used as inputs for developing predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. plos.org

| Quantum Chemical Descriptor | Typical Application and Significance |

|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the molecule's capacity to donate electrons; related to reactivity with electrophiles. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's capacity to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Represents the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing its solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide a dynamic view of its behavior, including its conformational flexibility and interactions with its environment.

Detailed Research Findings: MD simulations are particularly valuable for understanding how a molecule like this compound behaves in a biological context, for example, within the active site of a target enzyme. Studies on other carbamate inhibitors have utilized MD simulations, typically for durations of up to 100 nanoseconds, to assess the stability of the ligand-receptor complex predicted by docking studies. plos.orgplos.org

Key applications of MD simulations for this compound include:

Conformational Analysis: this compound possesses several rotatable bonds, particularly around the ester and amide linkages. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations that the molecule is likely to adopt in solution or within a binding pocket.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can model how the solvent influences its conformation and dynamics. This is crucial for understanding its solubility and the energetic costs or gains of moving from an aqueous environment to a protein's binding site.

Complex Stability: When simulated as part of a ligand-receptor complex, MD can validate the stability of the binding pose. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode. Furthermore, MD trajectories can reveal the persistence of specific intermolecular interactions, like hydrogen bonds, identified in docking. plos.org

| MD Simulation Parameter/Output | Information Provided |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average change in displacement of atoms for the ligand and protein, indicating the stability of the complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Highlights the flexibility of different regions of the protein or ligand during the simulation. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein or complex over time. |

| Intermolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, indicating key stabilizing interactions. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to solvent, providing insights into hydrophobic interactions. |

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in predicting how this compound might interact with biological targets.

Detailed Research Findings: The primary mechanism of action for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE). plos.orgnih.gov Molecular docking studies on various carbamate derivatives have been performed to elucidate their binding modes within the AChE active site. plos.orgnih.gov For such a study, the 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (e.g., PDB ID: 4EY7 for human AChE). nih.gov

A typical docking workflow for this compound would involve:

Preparation: Preparing the 3D structures of both the ligand and the receptor. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Search Algorithm: Placing the flexible ligand into the defined binding site of the rigid or semi-flexible receptor and systematically exploring its possible conformations and orientations.

Scoring Function: Evaluating each pose using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov The pose with the most favorable (i.e., lowest) score is considered the most likely binding mode.

Docking studies of carbamates with AChE reveal key interactions responsible for binding. These often include hydrogen bonds with amino acid residues in the active site and hydrophobic or π-π stacking interactions. nih.gov The predicted binding affinity provides a quantitative estimate of the ligand's potency, which can be used to compare it with other potential inhibitors.

| Hypothetical Docking Results for this compound with Acetylcholinesterase (AChE) | ||

|---|---|---|

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | A negative value indicating a spontaneous and favorable binding interaction. More negative values suggest stronger binding. |

| Interacting Residues | Trp84, Tyr130, Ser200, Phe330, His440 | Specific amino acids in the AChE active site predicted to form contacts with the ligand. |

| Interaction Types | Hydrogen Bond, Hydrophobic (Pi-Alkyl), Pi-Pi Stacking | The nature of the chemical interactions that stabilize the ligand-receptor complex. For example, a hydrogen bond might form between the carbamate's carbonyl oxygen and a residue like His440. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new or untested compounds and to understand which molecular properties are most important for activity.

Detailed Research Findings: QSAR studies have been successfully applied to series of carbamate derivatives to predict their inhibitory activity against targets like acetylcholinesterase. plos.orgplos.org A QSAR model is built using a dataset of compounds for which the biological activity (e.g., IC₅₀) is known. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

The process involves:

Descriptor Calculation: Calculating a wide range of descriptors (e.g., topological, constitutional, quantum-chemical) for each molecule in the training set.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. researchgate.net

Validation: Rigorously validating the model's statistical significance and predictive power using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). nih.gov

A QSAR study on carbamate inhibitors of AChE identified descriptors such as the Connolly Accessible Area (related to molecular size and shape), the energy of the LUMO (ELUMO), and the percentage of hydrogen atoms as being influential for activity. plos.org The statistical quality of such models is assessed by parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). A robust QSAR model for carbamates showed high statistical significance with values of R² = 0.81 and Q² = 0.56. plos.orgnih.gov These models can then be used to predict the herbicidal or insecticidal activity of this compound and guide the design of new, more potent analogues.

| Example Framework for a QSAR Model of Carbamate Activity | |

|---|---|

| Component | Description / Example |

| Biological Activity (Dependent Variable) | pIC₅₀ (-log(IC₅₀)) for enzyme inhibition. |

| Molecular Descriptors (Independent Variables) | logP (lipophilicity), ELUMO (electronic properties), Molecular Weight (size), Connolly Accessible Area (shape). plos.org |

| Model Equation Form (MLR) | pIC₅₀ = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... |

| Statistical Validation Parameters | Coefficient of Determination (R²): > 0.6 Cross-validation Coefficient (Q²): > 0.5 Test Set R²: > 0.6 |

| Model Interpretation | The coefficients (c₁, c₂, etc.) indicate the positive or negative contribution of each descriptor to the biological activity. |

Q & A

Q. How does the compound’s logP value influence its application in drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.